3-Methyl-2-(propan-2-ylamino)butanenitrile
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Overview
Description
3-Methyl-2-(propan-2-ylamino)butanenitrile is an organic compound with the molecular formula C8H16N2. It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to a butane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(propan-2-ylamino)butanenitrile typically involves the reaction of 3-methyl-2-butanone with isopropylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired nitrile compound. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(propan-2-ylamino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-(propan-2-ylamino)butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(propan-2-ylamino)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanenitrile: Similar structure but lacks the isopropylamino group.
2-Methylbutanenitrile: Similar structure with a different substitution pattern.
Isobutyronitrile: Similar nitrile group but different carbon backbone.
Uniqueness
3-Methyl-2-(propan-2-ylamino)butanenitrile is unique due to the presence of both a nitrile group and an isopropylamino group, which confer distinct chemical and biological properties.
Properties
CAS No. |
69415-85-6 |
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Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
3-methyl-2-(propan-2-ylamino)butanenitrile |
InChI |
InChI=1S/C8H16N2/c1-6(2)8(5-9)10-7(3)4/h6-8,10H,1-4H3 |
InChI Key |
UXLIUPIASIDEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#N)NC(C)C |
Origin of Product |
United States |
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